molecular formula C16H23ClN4O B2536976 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 2137568-28-4

4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B2536976
CAS No.: 2137568-28-4
M. Wt: 322.84
InChI Key: BXNAMABVGIJCFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride typically involves a multi-step process. One common approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azido group in 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a synthetic compound that belongs to the class of spirocyclic amines. Its unique structure combines nitrogen and oxygen heteroatoms within a spirocyclic framework, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H23N3O2
  • Molecular Weight : 289.38 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as an enzyme inhibitor and a potential therapeutic agent for various diseases.

The compound's mechanism of action is largely attributed to its ability to interact with specific protein targets. For instance, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of bioactive lipids involved in inflammation and pain pathways. By inhibiting sEH, the compound may enhance the levels of protective epoxyeicosatrienoic acids (EETs), leading to anti-inflammatory effects .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Chronic Kidney Disease : Studies have shown that derivatives of spirocyclic compounds can effectively lower serum creatinine levels in rat models of chronic kidney disease . This suggests that similar compounds may hold promise in treating renal disorders.
  • Cardiovascular Diseases : The modulation of lipid metabolism through sEH inhibition may also provide cardiovascular benefits by reducing hypertension and promoting vascular health .
  • Pain Management : Given its anti-inflammatory properties, this compound could be explored as a novel analgesic agent .

Case Studies

Several studies have highlighted the efficacy and safety profile of spirocyclic compounds similar to this compound:

StudyFindings
Study on sEH Inhibitors Identified potent sEH inhibitors among spirocyclic compounds, demonstrating significant bioavailability and therapeutic potential in animal models .
Chronic Kidney Disease Model Demonstrated that administration of related spirocyclic compounds significantly reduced serum creatinine levels in rats, indicating renal protective effects .
Inflammation and Pain Studies Showed that spirocyclic derivatives could reduce inflammatory markers and pain response in animal models, supporting their use as analgesics .

Properties

IUPAC Name

4-azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O.ClH/c17-19-18-15-6-11-21-16(12-15)7-9-20(10-8-16)13-14-4-2-1-3-5-14;/h1-5,15H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNAMABVGIJCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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